molecular formula C17H15ClO2 B291106 Cinnamyl (4-chlorophenyl)acetate

Cinnamyl (4-chlorophenyl)acetate

Cat. No. B291106
M. Wt: 286.8 g/mol
InChI Key: FHMLSOXYEBHZSH-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinnamyl (4-chlorophenyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline substance that is soluble in organic solvents and is commonly used in organic synthesis.

Mechanism of Action

The mechanism of action of cinnamyl (4-chlorophenyl)acetate is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and pathways involved in cellular metabolism. It has been shown to inhibit the growth of various microorganisms and fungi by disrupting their cellular processes.
Biochemical and Physiological Effects:
Cinnamyl (4-chlorophenyl)acetate has been shown to exhibit various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in vitro. It has also been shown to have antimicrobial and antifungal properties and can inhibit the growth of various microorganisms and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of using cinnamyl (4-chlorophenyl)acetate in lab experiments is its ease of synthesis and availability. It is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations is its potential toxicity, and precautions should be taken when handling the compound.

Future Directions

There are several future directions for the use of cinnamyl (4-chlorophenyl)acetate in scientific research. It can be used as a building block for the synthesis of novel materials with potential applications in various fields. It can also be studied further for its potential applications in the treatment of various diseases and disorders. Additionally, further research can be done to elucidate its mechanism of action and potential side effects.
In conclusion, cinnamyl (4-chlorophenyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its ease of synthesis and availability make it an attractive compound for use in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of cinnamyl (4-chlorophenyl)acetate can be achieved through the reaction of cinnamyl alcohol and 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction takes place under reflux conditions, and the product is obtained through extraction and purification.

Scientific Research Applications

Cinnamyl (4-chlorophenyl)acetate has been extensively used in scientific research due to its potential applications in various fields. It has been studied for its antimicrobial, antifungal, and antioxidant properties. It has also been used in the synthesis of various organic compounds and as a building block for the preparation of novel materials.

properties

Molecular Formula

C17H15ClO2

Molecular Weight

286.8 g/mol

IUPAC Name

[(E)-3-phenylprop-2-enyl] 2-(4-chlorophenyl)acetate

InChI

InChI=1S/C17H15ClO2/c18-16-10-8-15(9-11-16)13-17(19)20-12-4-7-14-5-2-1-3-6-14/h1-11H,12-13H2/b7-4+

InChI Key

FHMLSOXYEBHZSH-QPJJXVBHSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/COC(=O)CC2=CC=C(C=C2)Cl

SMILES

C1=CC=C(C=C1)C=CCOC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C=C1)C=CCOC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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